molecular formula C20H17N5O4S B14107037 3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B14107037
M. Wt: 423.4 g/mol
InChI Key: JMDKMDDARMXODF-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, green chemistry principles are often applied to minimize environmental impact, such as using solvent-free conditions or recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxyl derivatives, halogenated compounds, and various substituted pyrazolopyridines .

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to its therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H17N5O4S

Molecular Weight

423.4 g/mol

IUPAC Name

3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-7H-pyrazolo[3,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C20H17N5O4S/c1-12-17-18(26)16(11-22-19(17)25(24-12)14-5-3-2-4-6-14)20(27)23-13-7-9-15(10-8-13)30(21,28)29/h2-11H,1H3,(H,22,26)(H,23,27)(H2,21,28,29)

InChI Key

JMDKMDDARMXODF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4

Origin of Product

United States

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